molecular formula C16H13NO5 B5749410 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No.: B5749410
M. Wt: 299.28 g/mol
InChI Key: RVBVZYCONBWLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrobenzoate group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and 2-(4-methylphenyl)-2-oxoethanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Reduction: 2-(4-methylphenyl)-2-oxoethyl 2-aminobenzoate.

    Hydrolysis: 2-nitrobenzoic acid and 2-(4-methylphenyl)-2-oxoethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester bond can undergo hydrolysis. The aromatic rings can engage in π-π interactions and electrophilic substitution reactions. These interactions and reactions contribute to the compound’s overall reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-2-oxoethyl benzoate:

    2-(4-methylphenyl)-2-oxoethyl 4-nitrobenzoate: Has the nitro group in a different position, influencing its chemical behavior and properties.

    2-(4-methylphenyl)-2-oxoethyl 2-aminobenzoate: The amino group provides different reactivity compared to the nitro group.

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate is unique due to the presence of both the nitrobenzoate and 4-methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-11-6-8-12(9-7-11)15(18)10-22-16(19)13-4-2-3-5-14(13)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBVZYCONBWLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.